benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine
Description
Benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine is a substituted isoxazole derivative featuring a 1,2-oxazole (isoxazole) core with a cyclopropyl group at position 5 and a benzyl-methylamine moiety at position 3 (Figure 1). The isoxazole scaffold is known for its metabolic stability and bioisosteric properties, while the cyclopropyl group enhances conformational rigidity and resistance to oxidative metabolism .
Molecular Formula: C₁₅H₁₉N₂O
Molecular Weight: 243.33 g/mol (calculated)
Key Features:
- Isoxazole core (C₃H₃NO) with cyclopropyl (C₃H₅) at position 5.
- N-Methyl-N-benzylamine substituent at position 3.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17(10-12-5-3-2-4-6-12)11-14-9-15(18-16-14)13-7-8-13/h2-6,9,13H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYLCCMLKRWSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NOC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine involves its interaction with specific molecular targets and pathways. The oxazole ring and the attached functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (R₁, R₂) | Molecular Formula | Molecular Weight (g/mol) | Purity | Availability |
|---|---|---|---|---|---|
| Benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine | R₁ = CH₃, R₂ = Benzyl | C₁₅H₁₉N₂O | 243.33 (calculated) | N/A | Not commercially listed |
| (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine | R₁ = H, R₂ = CH₃ | C₁₀H₁₆Cl₂N₂ | 235.16 | 90% | Available (Enamine Ltd) |
| (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine | R₁ = H, R₂ = CH(CH₃)₂ | C₁₀H₁₆N₂O | 180.25 | ≥98% | Discontinued (Fluorochem) |
| (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine | R₁ = H, R₂ = CH₂CH₃ | C₉H₁₄N₂O | 166.22 (calculated) | N/A | Discontinued |
Key Differences and Implications
Molecular Weight and Lipophilicity: The benzyl derivative (243.33 g/mol) is significantly heavier than its analogs (166–235 g/mol) due to the aromatic benzyl group. The isopropyl analog (180.25 g/mol) balances bulk and hydrophobicity, making it a common scaffold in drug discovery.
Synthetic Accessibility :
- The benzyl group introduces synthetic complexity compared to alkyl substituents (ethyl, isopropyl). The commercial discontinuation of simpler analogs (e.g., ethyl and isopropyl derivatives) suggests challenges in scalability or demand.
Purity and Availability :
- Only (5-cyclopropyl-1,2-oxazol-3-yl)methylamine is currently available (90% purity), while others are discontinued. The benzyl variant may require custom synthesis.
Biological Relevance :
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